Regioisomeric Differentiation: 2- vs. 3-Azetidinyl
The regioisomer 3-(3-Bromo-4-methoxyphenyl)azetidine (CAS: 1260865-54-0) shares an identical molecular formula and mass (C₁₀H₁₂BrNO; 242.11 g/mol) but differs in the attachment point of the azetidine ring to the phenyl group . This structural variation can alter the three-dimensional orientation of the basic nitrogen and the halogenated aryl ring, which are critical for target engagement. No direct comparative biological or physicochemical data exists to quantify the impact of this regioisomeric shift.
| Evidence Dimension | Molecular Structure and Connectivity |
|---|---|
| Target Compound Data | 2-(3-Bromo-4-methoxyphenyl)azetidine |
| Comparator Or Baseline | 3-(3-Bromo-4-methoxyphenyl)azetidine |
| Quantified Difference | Qualitative difference in attachment point (2- vs. 3-position of azetidine). Identical molecular formula (C₁₀H₁₂BrNO) and mass (242.11 g/mol). |
| Conditions | Structural analysis; no biological assay data available. |
Why This Matters
This establishes the compound's unique regioisomeric identity, a critical factor for procurement when synthesizing specific lead compounds or building focused libraries where atomic connectivity is paramount.
